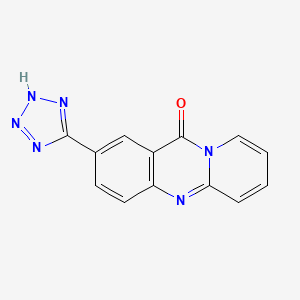
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by a fused pyridoquinazoline ring system with a tetrazole substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction proceeds through nucleophilic substitution followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in Mycobacterium smegmatis.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. For example, as an efflux pump inhibitor, it can bind to the efflux pump proteins in bacteria, thereby inhibiting their function and increasing the intracellular concentration of antibiotics . This enhances the efficacy of antibiotic treatments against resistant bacterial strains.
類似化合物との比較
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A closely related compound without the tetrazole substituent.
6,7,8,9-Tetrahydro-11H-pyrido(2,1-b)quinazolin-11-one: A derivative with additional hydrogen atoms on the quinazoline ring.
2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one: A chlorinated derivative with potential pesticide properties.
Uniqueness
The presence of the tetrazole ring in 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1H-tetrazol-5-yl)- imparts unique chemical and biological properties to the compound. The tetrazole ring can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable candidate for drug development.
特性
CAS番号 |
64019-15-4 |
|---|---|
分子式 |
C13H8N6O |
分子量 |
264.24 g/mol |
IUPAC名 |
2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H8N6O/c20-13-9-7-8(12-15-17-18-16-12)4-5-10(9)14-11-3-1-2-6-19(11)13/h1-7H,(H,15,16,17,18) |
InChIキー |
JWDIMNSIYICISN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C=C(C=C3)C4=NNN=N4)C(=O)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


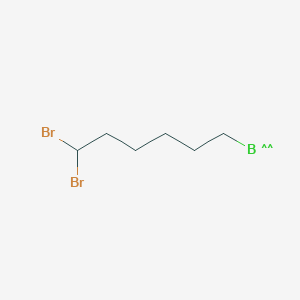
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
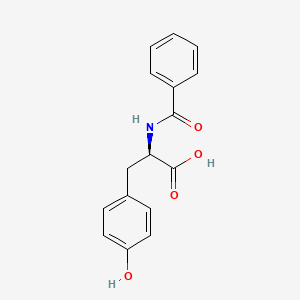
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
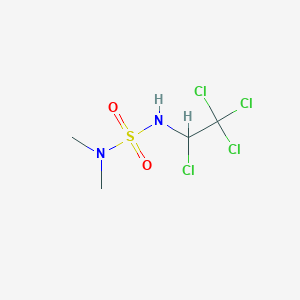
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
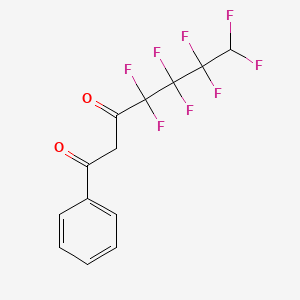
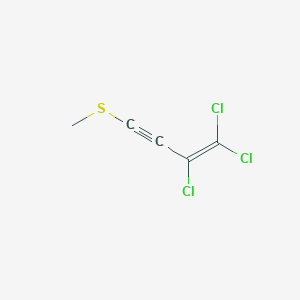
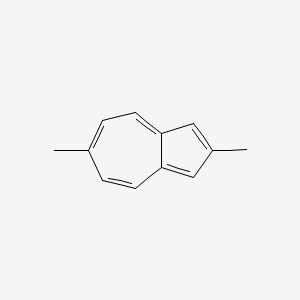
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
